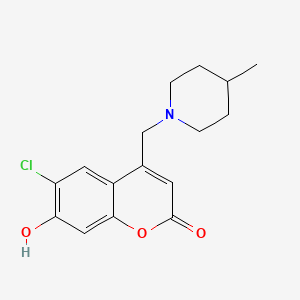
6-chloro-7-hydroxy-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 6-chloro-7-hydroxy-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one, is a derivative of chromen-2-one, which is a coumarin derivative. Coumarins are a class of organic compounds that exhibit a wide range of biological activities and have applications in various fields such as medicinal chemistry and analytical chemistry.
Synthesis Analysis
The synthesis of coumarin derivatives often involves the functionalization of the chromen-2-one core. For instance, a catalytic system using a ruthenium(II) complex has been employed to couple secondary propargylic alcohols with 6-chloro-4-hydroxychromen-2-one, leading to the formation of 2-methylene-2,3-dihydrofuro[3,2-c]chromen-2-ones . Another approach starts from 7-chloro-4-methyl-2H-chromen-2-one to obtain novel reagents for fluorescence analysis, where the chloro atom is substituted by different amines . These methods highlight the versatility of chromen-2-one derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives has been extensively studied. For example, the crystal structure of a related compound, 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one, was determined to crystallize in the monoclinic crystal system with specific cell constants . Similarly, the structure of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one was confirmed by single crystal X-ray diffraction studies, revealing a planar molecule with significant intermolecular hydrogen bonding and halogen interactions .
Chemical Reactions Analysis
Chromen-2-one derivatives undergo various chemical reactions that modify their structure and properties. For instance, the synthesis of 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives involves reactions with aromatic carboxaldehydes, diethyl oxalate, and phthalic anhydride, among others, leading to a diverse range of products including coumarins, pyrazoles, and isoxazoles . These reactions demonstrate the reactivity of the chromen-2-one scaffold and its potential for generating complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The crystal and molecular structure of these compounds is often stabilized by various non-covalent interactions, such as hydrogen bonds and π-π stacking interactions . Additionally, the introduction of substituents can significantly affect the compound's properties, as seen in the synthesis of novel pyrano[4,3-b]chromen-1-ones, where the antioxidant activity was found to be dependent on the nature and number of substituents .
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activity
The compound has been utilized in the synthesis of novel 2H-Chromene derivatives with significant antimicrobial activity against various bacteria and fungi. Microwave-assisted synthesis enhances the yield and efficiency of these compounds, indicating potential for broad biological applications (El Azab, Youssef, & Amin, 2014).
Spectrophotometric Determination of Palladium
6-Chloro-3-hydroxy-7-methyl-2-(2’-furyl)-4H-chromen-4-one has been proposed as an effective agent for the determination of palladium in various samples. This approach could be particularly useful in catalysis research and quality control in industrial processes involving palladium (Kaur, Agnihotri, & Agnihotri, 2022).
Structural and Crystal Analysis
Research into 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has provided detailed insights into its structure through crystallographic analysis. Understanding the molecular and crystal structure of such compounds is crucial for the development of new materials with desired physical and chemical properties (Channabasappa et al., 2018).
Oxidation and Metabolic Pathway Studies
The compound has been a focus in studies investigating its metabolic pathways, specifically through oxidation processes. Understanding these pathways is vital for pharmaceutical development and the creation of safer, more effective therapeutic agents (Lai, Farah, Moniz, & Wong, 2011).
Environmental and Sensor Applications
The synthesis and investigation of coumarin derivatives, including 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one, have shown promise in environmental monitoring and sensor technology. Their applications in detecting metal ions and other environmental pollutants highlight the versatility of these compounds in scientific research (Joshi, Kumari, Sarmah, Sakhuja, & Pant, 2016).
properties
IUPAC Name |
6-chloro-7-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-10-2-4-18(5-3-10)9-11-6-16(20)21-15-8-14(19)13(17)7-12(11)15/h6-8,10,19H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYUCUITONWCIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49645829 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2546653.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2546655.png)
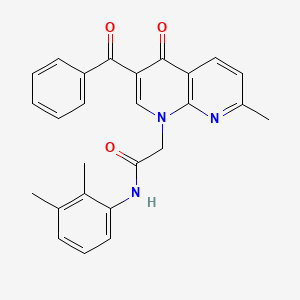
![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2546658.png)

![6-Fluoro-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2546660.png)
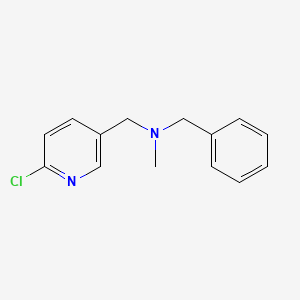

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid;hydrochloride](/img/structure/B2546665.png)
![2-(4-fluorophenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2546666.png)
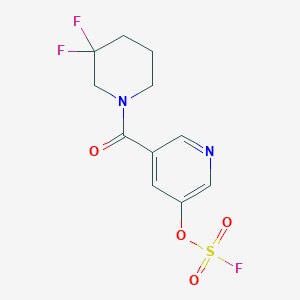
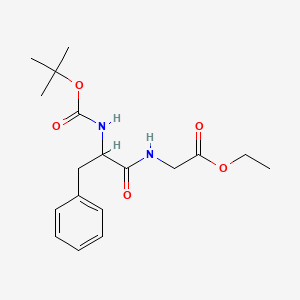
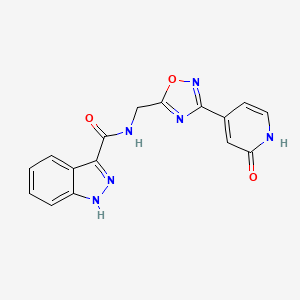
![4-Methoxy-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2546676.png)